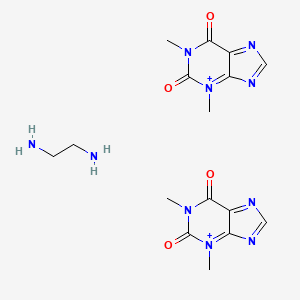
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine, also known as aminophylline, is a compound formed by the combination of theophylline and ethane-1,2-diamine in a 2:1 ratio. This compound is primarily used for its bronchodilator properties, making it useful in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The ethane-1,2-diamine component enhances the solubility of theophylline, allowing for more effective administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine involves the reaction of theophylline with ethane-1,2-diamine. The reaction typically occurs in an aqueous medium, where theophylline is dissolved in water and ethane-1,2-diamine is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of aminophylline. The reaction can be represented as follows:
Theophylline+Ethane-1,2-diamine→Aminophylline
Industrial Production Methods
In industrial settings, the production of aminophylline involves similar reaction conditions but on a larger scale. The process includes the use of reactors where theophylline and ethane-1,2-diamine are mixed in precise ratios. The reaction is monitored and controlled to ensure optimal yield and purity. The final product is then purified through crystallization or other suitable methods to obtain aminophylline in its desired form .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a model compound in studying purine chemistry and its derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its bronchodilator properties and potential therapeutic uses in respiratory diseases.
Mechanism of Action
The mechanism of action of 1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine involves its role as a non-selective adenosine receptor antagonist and phosphodiesterase inhibitor. By blocking adenosine receptors, the compound prevents bronchoconstriction and promotes bronchodilation. Additionally, inhibition of phosphodiesterase leads to increased levels of cyclic AMP, resulting in relaxation of bronchial smooth muscles. These combined effects contribute to its therapeutic efficacy in treating respiratory conditions .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A bronchodilator with similar therapeutic uses but less soluble than aminophylline.
Caffeine: Another purine derivative with stimulant properties but different pharmacological effects.
Pentoxifylline: A methylxanthine derivative used to improve blood flow in peripheral vascular diseases.
Uniqueness
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine is unique due to its enhanced solubility and combined pharmacological effects of theophylline and ethane-1,2-diamine. This makes it more effective and versatile in clinical applications compared to its individual components .
Properties
Molecular Formula |
C16H22N10O4+2 |
|---|---|
Molecular Weight |
418.41 g/mol |
IUPAC Name |
1,3-dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine |
InChI |
InChI=1S/2C7H7N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3;1-4H2/q2*+1; |
InChI Key |
UQEWTFVDCGYCNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC=NC2=[N+](C1=O)C.CN1C(=O)C2=NC=NC2=[N+](C1=O)C.C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















